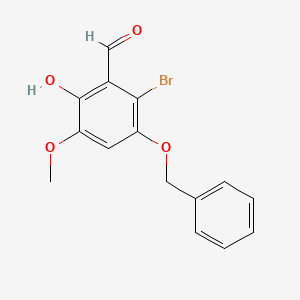
3-(Benzyloxy)-2-bromo-6-hydroxy-5-methoxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Benzyloxy)-2-bromo-6-hydroxy-5-methoxybenzaldehyde is an organic compound with a complex structure that includes a benzyl ether, a bromine atom, a hydroxyl group, a methoxy group, and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-2-bromo-6-hydroxy-5-methoxybenzaldehyde typically involves multiple steps, starting from simpler aromatic compoundsThe final step often involves the formylation of the aromatic ring to introduce the aldehyde group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(Benzyloxy)-2-bromo-6-hydroxy-5-methoxybenzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromine atom.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
3-(Benzyloxy)-2-bromo-6-hydroxy-5-methoxybenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and inhibition.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)-2-bromo-6-hydroxy-5-methoxybenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The bromine atom and other substituents can also influence the compound’s reactivity and interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
3-(Benzyloxy)-2-bromo-6-hydroxybenzaldehyde: Lacks the methoxy group.
3-(Benzyloxy)-2-bromo-5-methoxybenzaldehyde: Lacks the hydroxyl group.
3-(Benzyloxy)-2-bromo-6-methoxybenzaldehyde: Lacks the hydroxyl group and has a different substitution pattern.
Uniqueness
3-(Benzyloxy)-2-bromo-6-hydroxy-5-methoxybenzaldehyde is unique due to the specific combination of functional groups, which provides a distinct reactivity profile and potential for diverse applications in synthesis and research .
Properties
CAS No. |
60582-34-5 |
|---|---|
Molecular Formula |
C15H13BrO4 |
Molecular Weight |
337.16 g/mol |
IUPAC Name |
2-bromo-6-hydroxy-5-methoxy-3-phenylmethoxybenzaldehyde |
InChI |
InChI=1S/C15H13BrO4/c1-19-13-7-12(14(16)11(8-17)15(13)18)20-9-10-5-3-2-4-6-10/h2-8,18H,9H2,1H3 |
InChI Key |
CGIGPIDAAPGIFF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1O)C=O)Br)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















